molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B3012426
CAS No.: 1111151-35-9
M. Wt: 487.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic compound featuring a complex multi-cyclic structure. This molecule is built around a [1,2,4]triazolo[4,3-a]quinazolin-5-one core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a 4-fluorobenzyl group at the 4-position and a thioether-linked acetamide side chain bearing a 4-methylbenzyl group. Compounds containing the quinazoline and triazole motifs are frequently investigated in pharmaceutical research for their potential as kinase inhibitors, receptor antagonists, and enzyme modulators. The specific presence of fluorine and the methylbenzyl group suggests potential for optimizing pharmacokinetic properties like metabolic stability and membrane permeability. This product is intended for use by qualified researchers in early-stage discovery and development, such as in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. The precise biological target, mechanism of action, and specific research applications for this compound are not currently detailed in publicly available scientific literature and require further investigation by the researcher. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWODNQBHEYUQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide represents a complex structure with potential biological activities. This article delves into its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN5O2SC_{24}H_{24}FN_{5}O_{2}S, with a molecular weight of approximately 465.5 g/mol. The presence of the triazoloquinazoline core and fluorinated phenyl groups suggests enhanced biological activity due to their interactions with biological targets.

Antibacterial and Antifungal Properties

Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. The unique structure of this compound suggests potential applications in treating infections caused by resistant bacterial strains. Studies have shown that derivatives of triazoles often inhibit bacterial growth by interfering with DNA synthesis or function, making this compound a candidate for further pharmacological exploration .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, related triazoloquinazoline compounds showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The substitution patterns on the quinazoline core significantly influence cytotoxic activity .

The mechanism through which this compound exerts its biological effects may involve:

  • DNA Intercalation : The triazole moiety allows for intercalation into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor of topoisomerases, enzymes crucial for DNA unwinding during replication .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 Values (μM)Notes
Compound 16Cytotoxic2.44 (HCT-116)Most active derivative in a related study
Compound 17Cytotoxic6.29 (HepG2)Significant activity against liver cancer cells
Compound 30aAntibacterial<8 (various strains)High activity against Gram-positive bacteria
Compound 42aAntibacterial7.2 (Xanthomonas)Most active against phytopathogenic bacteria

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of triazoloquinazoline derivatives against various cancer cell lines, revealing that modifications in the side chains could enhance cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of similar compounds against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than traditional antibiotics .

Scientific Research Applications

Overview

The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic molecule that features a triazole and quinazoline core structure. Its unique functional groups, including a thioether linkage and an acetamide moiety, contribute to its potential biological activities, particularly in medicinal chemistry. The fluorobenzyl group enhances its biological profile, making it a candidate for various scientific research applications.

Antimicrobial Activity

Research indicates that compounds with triazole and quinazoline moieties exhibit significant antibacterial and antifungal properties. The specific compound may demonstrate enhanced activity against resistant strains of bacteria due to the presence of the triazole ring, which is known for its antimicrobial effects. Preliminary studies have shown promising results in vitro against various pathogens.

Anticancer Properties

The dual functionality of this compound as both a triazole and quinazoline derivative suggests potential anticancer applications. Studies have indicated that modifications to the triazole or quinazoline structures can enhance biological activity. The compound's ability to inhibit cancer cell proliferation is currently under investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Utilizing appropriate reagents under controlled conditions.
  • Thioether Formation : Introducing the sulfur-containing group to enhance biological activity.
  • Acetamide Coupling : Finalizing the structure with an acetamide moiety.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is essential for therapeutic development. Interaction studies are crucial for elucidating how this compound behaves in biological systems:

  • Absorption : Investigating how well the compound is absorbed in biological tissues.
  • Distribution : Understanding how the compound distributes throughout the body.
  • Metabolism : Studying how the compound is metabolized by enzymes.
  • Excretion : Analyzing how the compound is eliminated from the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a 1,2,4-triazole core with derivatives synthesized in (e.g., compounds [7–15]). Key differences include:

  • Substituent Diversity : The 4-fluorobenzyl and 4-methylbenzyl groups distinguish it from compounds with halophenylsulfonyl (e.g., X = Cl, Br in [7–9]) or unsubstituted phenyl groups.

Physicochemical Properties

Property Target Compound Compound [10] (X = H, R = Ph) Compound [12] (X = Cl, R = 4-F-Ph)
Core Structure Triazoloquinazolinone 1,2,4-Triazole 1,2,4-Triazole
Key Substituents 4-Fluorobenzyl, 4-MeBzyl Phenylsulfonyl, Ph Chlorophenylsulfonyl, 4-F-Ph
IR νC=S (cm⁻¹) ~1250 (predicted) 1247–1255 1247–1255
Tautomerism Thione (predicted) Thione Thione
Molecular Weight ~525 (estimated) 478.5 513.0

Tautomerism and Stability

Like compounds [7–9], the target likely adopts a thione tautomer (absence of νS-H at 2500–2600 cm⁻¹ and presence of νNH at 3278–3414 cm⁻¹) . This tautomerism enhances stability compared to thiol forms, reducing susceptibility to oxidation.

Functional Group Impact

  • Fluorine Substituents: The 4-fluorobenzyl group may improve lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., X = H in [7–9]) .
  • Methylbenzyl Acetamide : The 4-methylbenzyl group could sterically hinder enzymatic degradation, extending half-life relative to compounds with smaller alkyl chains.

Lumping Strategy Considerations

Per , compounds with analogous triazole cores and aromatic substituents (e.g., [7–15]) may be "lumped" into a single surrogate category for predictive modeling. However, the fused quinazolinone ring in the target compound necessitates separate evaluation due to its unique electronic and steric effects .

Q & A

Q. Q1: What are the standard synthetic routes for preparing this triazoloquinazoline-thioacetamide derivative?

Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a substituted triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a fluorobenzyl aldehyde under reflux in ethanol with glacial acetic acid as a catalyst (similar to ).
  • Step 2 : Thioacetylation via nucleophilic substitution, where the triazoloquinazoline intermediate reacts with a thioacetamide-containing reagent. For example, coupling with 2-mercapto-N-(4-methylbenzyl)acetamide in anhydrous DMF using NaH as a base (analogous to ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
    Key Characterization :
  • 1H/13C NMR to confirm substitution patterns (e.g., fluorobenzyl and methylbenzyl groups).
  • IR Spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds.
  • Elemental Analysis for C, H, N, S to ensure purity >95% (as in ).

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2: How can researchers address low yields in the thioacetylation step?

Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Solvent Optimization : Replace DMF with DMSO to enhance solubility of bulky intermediates ().
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation.
  • Temperature Control : Perform reactions under microwave irradiation (80–100°C, 30 min) to reduce side-product formation ().
  • Monitoring : Use TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion.

Structural Elucidation Challenges

Q. Q3: How to resolve discrepancies in NMR data for the triazoloquinazoline core?

Methodological Answer : Discrepancies may arise from tautomerism or dynamic effects. Solutions:

  • Variable-Temperature NMR : Conduct experiments at 173 K (as in ) to "freeze" conformational changes.
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate between aromatic and aliphatic protons.
  • X-ray Crystallography : Resolve absolute configuration (e.g., single-crystal XRD with R factor <0.05, as in ).

Biological Activity Profiling

Q. Q4: What assays are recommended for preliminary evaluation of bioactivity?

Methodological Answer : Prioritize assays based on structural analogs ():

  • Antimicrobial Testing : Broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines).
  • Antioxidant Assays : DPPH radical scavenging (IC50 calculation) and FRAP assays.
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR or HIV-1 protease) using fluorescence-based kits.
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobials, ascorbic acid for antioxidants).

Data Contradictions in Biological Studies

Q. Q5: How to interpret conflicting reports on this compound’s bioactivity?

Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. Investigate:

  • Purity : Re-analyze batches via HPLC-MS (ESI+ mode) to rule out degradants (e.g., oxidation of thioether to sulfoxide).
  • Assay Variability : Compare protocols (e.g., serum concentration in cell-based assays, incubation time).
  • Structural Confirmation : Ensure no batch-to-batch variations (e.g., regioisomers) via NOESY NMR ().

Structure-Activity Relationship (SAR) Studies

Q. Q6: Which substituents are critical for enhancing target binding affinity?

Methodological Answer : Key SAR insights from analogous compounds ( ):

  • Fluorobenzyl Group : Enhances lipophilicity and membrane penetration (logP optimization).
  • Methylbenzyl Acetamide : Improves solubility via polar interactions (hydrogen bonding with solvent/active site).
  • Triazoloquinazoline Core : Essential for π-π stacking with aromatic residues in enzyme pockets.
    Experimental Design :
  • Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO2) on the benzyl ring.
  • Compare IC50 values in enzyme assays to quantify substituent effects.

Stability and Storage Recommendations

Q. Q7: What conditions prevent degradation of this compound during storage?

Methodological Answer : Based on stability studies of related thioacetamides ( ):

  • Storage : -20°C in amber vials under argon to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances thermal stability).
  • Avoid : Exposure to light, moisture, or acidic/basic conditions (risk of thioether cleavage).

Advanced Analytical Techniques

Q. Q8: How to characterize trace impurities in synthesized batches?

Methodological Answer :

  • LC-HRMS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities; compare with synthetic byproducts (e.g., unreacted triazole precursors).
  • NMR DOSY : Differentiate between monomeric and aggregated forms that may skew bioactivity data.
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition thresholds.

Computational Modeling for Mechanism Elucidation

Q. Q9: What in silico methods predict binding modes with biological targets?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., PDB: 1M17 for kinases) to simulate ligand-receptor interactions.
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-enzyme complex.
  • QSAR Models : Train models with descriptors like molar refractivity and H-bond donors ().

Scaling-Up for Preclinical Studies

Q. Q10: What challenges arise during gram-scale synthesis, and how to mitigate them?

Methodological Answer :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during thioacetylation.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography.
  • Yield Optimization : Employ DoE (Design of Experiments) to optimize molar ratios and reaction time ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.